2-(N-methylnaphthalene-2-sulfonamido)acetic acid
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Overview
Description
(Methyl(2-naphthylsulfonyl)amino)acetic acid is an organic compound with the molecular formula C13H13NO4S It is a derivative of naphthalene, characterized by the presence of a sulfonyl group attached to the naphthalene ring and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl(2-naphthylsulfonyl)amino)acetic acid typically involves the reaction of 2-naphthylsulfonyl chloride with methylamine, followed by the addition of glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of 2-naphthylsulfonyl chloride: This is achieved by reacting 2-naphthol with chlorosulfonic acid.
Reaction with methylamine: The 2-naphthylsulfonyl chloride is then reacted with methylamine to form the intermediate (Methyl(2-naphthylsulfonyl)amino) compound.
Addition of glycine: Finally, glycine is added to the intermediate to form (Methyl(2-naphthylsulfonyl)amino)acetic acid.
Industrial Production Methods
Industrial production methods for (Methyl(2-naphthylsulfonyl)amino)acetic acid are not well-documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Methyl(2-naphthylsulfonyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.
Scientific Research Applications
(Methyl(2-naphthylsulfonyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Methyl(2-naphthylsulfonyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The amino acid moiety can also interact with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(Methyl(2-naphthylsulfonyl)amino)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
(Ethyl(2-naphthylsulfonyl)amino)acetic acid: Similar structure but with an ethyl group instead of a methyl group.
(Methyl(1-naphthylsulfonyl)amino)acetic acid: Similar structure but with the sulfonyl group attached to the 1-position of the naphthalene ring.
Uniqueness
(Methyl(2-naphthylsulfonyl)amino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[methyl(naphthalen-2-ylsulfonyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-14(9-13(15)16)19(17,18)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJPWSYUZNLAFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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